molecular formula C20H21NO3 B2843564 2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide CAS No. 1790197-33-9

2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide

Cat. No.: B2843564
CAS No.: 1790197-33-9
M. Wt: 323.392
InChI Key: SUOFVNRISRZNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a naphthalene ring, a furan ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Naphthamide Core: The naphthalene ring is functionalized to introduce the amide group. This can be achieved through the reaction of naphthalene with an appropriate amine under suitable conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the naphthamide core. This can be done using a palladium-catalyzed cross-coupling reaction.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an appropriate leaving group on the naphthamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide: A similar compound with a slightly different structure.

    Naphthamide Derivatives: Other compounds with a naphthamide core but different substituents.

Uniqueness

2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-24-18-9-8-16-6-4-5-7-17(16)19(18)20(22)21-14(2)12-15-10-11-23-13-15/h4-11,13-14H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOFVNRISRZNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.